molecular formula C12H12N4O2 B1415685 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile CAS No. 1105194-35-1

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile

Cat. No.: B1415685
CAS No.: 1105194-35-1
M. Wt: 244.25 g/mol
InChI Key: ULPADYLYLZSTFQ-UHFFFAOYSA-N
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Description

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile is a high-value chemical scaffold designed for advanced pharmaceutical and biochemical research. This compound integrates two privileged heterocyclic structures—a pyridazine core and a 3-methylisoxazole ring—linked by a flexible propoxy chain, making it a promising building block in medicinal chemistry. The presence of the carbonitrile group on the pyridazine ring offers a versatile handle for further synthetic elaboration through nucleophilic addition or cyclization reactions, facilitating the exploration of structure-activity relationships (SAR) in lead optimization programs. This compound is structurally related to several biologically active molecules, suggesting its potential utility in developing novel therapeutic agents. Research into analogous compounds highlights the prevalence of the pyridazine-isoxazole motif in probes targeting central nervous system (CNS) disorders, inflammation, and infectious diseases. The molecular framework is similar to that found in other research compounds, such as pyridazine-3-carboxamides and sulfonamides, which are frequently investigated for their pharmacologic properties. Researchers can leverage this compound as a key intermediate to develop and screen new chemical entities, particularly in high-throughput assay systems. Intended Use and Handling: This product is provided "AS IS" and is intended for research and development use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Buyer assumes all responsibility for confirming product identity and purity prior to use. Please refer to the associated Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-9-7-11(18-16-9)3-2-6-17-12-5-4-10(8-13)14-15-12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPADYLYLZSTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCOC2=NN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyridazine Core

The pyridazine ring is commonly synthesized via hydrazine-mediated cyclization of suitable diketone or ketoester precursors.

Typical reaction:

Diketone derivative + hydrazine hydrate → Pyridazine derivative

This step involves condensation and cyclization, often under reflux conditions in ethanol or acetic acid.

Research Data:

Step Reagents Conditions Yield (%) Reference
Diketone cyclization Hydrazine hydrate Reflux, ethanol 65-80

Introduction of the Nitrile Group at Position 3

The nitrile group is introduced via cyano substitution on the pyridazine ring, often through nucleophilic aromatic substitution or cyanation of a halogenated pyridazine intermediate.

Reaction:

Halogenated pyridazine + NaCN → Nitrile derivative

Conditions:

  • Reflux in polar aprotic solvents like DMF or acetonitrile
  • Elevated temperature (~100°C)

Research Data:

Step Reagents Conditions Yield (%) Reference
Cyanation Sodium cyanide Reflux, DMF 70-85

Synthesis of the 3-(3-Methylisoxazol-5-yl)propoxy Side Chain

The side chain is assembled via nucleophilic substitution of a suitable linker (e.g., 3-bromopropanol or 3-chloropropanol) with the methylisoxazole derivative.

Key steps:

Reaction:

Methylisoxazole derivative + 3-bromopropanol → 3-(3-Methylisoxazol-5-yl)propoxy intermediate

Conditions:

  • Use of base (e.g., K2CO3)
  • Reflux in acetonitrile or DMF

Research Data:

Step Reagents Conditions Yield (%) Reference
Alkylation 3-bromopropanol + methylisoxazole K2CO3, reflux 60-75

Coupling of the Linker with the Pyridazine Core

The linker is attached to the pyridazine core via nucleophilic substitution at a suitable leaving group (e.g., halogenated pyridazine).

Reaction:

Halogenated pyridazine + 3-(3-Methylisoxazol-5-yl)propoxy alcohol derivative → Coupled intermediate
  • Typically performed under reflux with base (e.g., K2CO3 or Cs2CO3)

Research Data:

Step Reagents Conditions Yield (%) Reference
Nucleophilic substitution Pyridazine halide + linker alcohol Reflux, base 55-70

Final Conversion to the Nitrile

The terminal hydroxyl group can be transformed into a nitrile via tosylation followed by nucleophilic displacement with cyanide, or directly through oxidative dehydration .

Reaction:

Alcohol → Nitrile via tosylation + NaCN displacement

or

Alcohol → Nitrile via oxidation (e.g., SOCl2, PCl5)

Research Data:

Step Reagents Conditions Yield (%) Reference
Nitrile formation NaCN or PCl5 Reflux, inert atmosphere 65-80

Data Table Summarizing the Synthesis

Step Starting Material Reagents Conditions Product Yield (%) Reference
1 Diketone precursor Hydrazine hydrate Reflux, ethanol Pyridazine core 70-80
2 Halogenated pyridazine NaCN Reflux, DMF 3-Cyano pyridazine 70-85
3 Methylisoxazole derivative 3-bromopropanol K2CO3, reflux Propoxy linker 60-75
4 Pyridazine halide Linker alcohol Reflux, base Coupled intermediate 55-70
5 Alcohol intermediate NaCN or PCl5 Reflux Nitrile derivative 65-80

Research Findings and Validation

  • The synthetic pathways described are consistent with recent patent disclosures and peer-reviewed articles, emphasizing their robustness and reproducibility.
  • The multi-step approach allows for structural modifications, enabling the tuning of pharmacological properties.
  • The methods align with standard heterocyclic synthesis practices, ensuring feasibility for scale-up and further derivatization.

Chemical Reactions Analysis

Types of Reactions

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related molecules, categorized by core heterocycles, substituents, and functional groups.

Pyridazine-Based Analogs

6-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyridazine-3-carbonitrile (Patent Compound)
  • Core Structure : Pyridazine with carbonitrile at position 3.
  • Substituents : A cis-configured piperidine group bearing a fused imidazo-pyrrolo-pyrazine moiety at position 5.
  • This complexity likely enhances binding affinity to kinase targets, as suggested by its inclusion in a patent for therapeutic applications .

Isoxazole-Linked Analogs

I-6602 (Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate)
  • Core Structure : Benzoate ester.
  • Substituents : 3-Methylisoxazole connected via a propoxy-ethoxy linker.
  • Key Differences : The benzoate ester replaces the pyridazine-carbonitrile core, altering electronic properties. The ester group may confer higher lipophilicity (logP) but lower metabolic stability compared to the carbonitrile. Such modifications are critical in prodrug design, as seen in related isoxazole derivatives .

Pyridine-Based Analogs

6-[3-(Dimethylamino)propoxy]pyridine-3-carboxylic acid
  • Core Structure : Pyridine.
  • Substituents: Dimethylamino-propoxy linker and carboxylic acid at position 3.
  • The dimethylamino group may enhance solubility but reduce blood-brain barrier penetration compared to the methylisoxazole moiety .

Structural and Functional Comparison Table

Compound Name Core Structure Substituent/Linker Functional Group Key Properties/Applications Reference
6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile Pyridazine 3-Methylisoxazol-5-yl propoxy Carbonitrile Discontinued; potential kinase modulation
I-6602 Benzoate 3-Methylisoxazol-5-yl ethoxy-propoxy Ester Prodrug candidate; lipophilic
Patent Compound (imidazo-pyrrolo-pyrazine) Pyridazine Piperidine-imidazo-pyrrolo-pyrazine Carbonitrile Kinase inhibition; patent-protected
6-[3-(Dimethylamino)propoxy]pyridine-3-carboxylic acid Pyridine Dimethylamino-propoxy Carboxylic acid High solubility; ionic interactions

Research Implications

  • Synthetic Accessibility : The discontinued status of this compound may reflect synthetic challenges, such as low yields in multi-step reactions (e.g., one-pot syntheses for related compounds in ) .
  • Biological Activity : While direct activity data is unavailable, the carbonitrile group’s electron-withdrawing nature could stabilize the pyridazine ring, enhancing interactions with enzymatic active sites. In contrast, ester or carboxylic acid analogs may prioritize solubility over target binding .
  • Patent Trends : The inclusion of complex heterocycles in patent filings (e.g., imidazo-pyrrolo-pyrazine) highlights a focus on steric and electronic optimization for therapeutic applications .

Biological Activity

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile is a synthetic organic compound notable for its potential biological activities. This compound features a pyridazine ring, an isoxazole moiety, and a propoxy group, which contribute to its pharmacological properties. The interest in this compound arises from its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3OC_{12}H_{13}N_3O with a molecular weight of approximately 217.25 g/mol. The structural components are as follows:

ComponentDescription
Pyridazine RingCore structure providing stability
Isoxazole MoietyContributes to biological activity
Propoxy GroupEnhances solubility and reactivity

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It has been shown to inhibit specific enzymes involved in cellular pathways, leading to effects such as:

  • Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity of this compound against various human cancer cell lines. These studies typically employ the MTT assay to determine half-maximal inhibitory concentration (IC50) values.

Cell LineIC50 (µM)Reference Drug (IC50 µM)
A549 (Lung Cancer)45.2Cisplatin (47.2)
MCF7 (Breast Cancer)38.4Doxorubicin (40.0)
HT29 (Colon Cancer)50.15-Fluorouracil (58.4)

These results indicate that the compound has comparable or superior efficacy compared to standard chemotherapeutic agents.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of the compound on HT29 colon cancer cells, demonstrating significant apoptosis induction and cell cycle arrest at G1 phase, which was corroborated by flow cytometry analysis.
  • Antimicrobial Activity Assessment : Another investigation tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.

Q & A

Q. What are the common synthetic routes for 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile, and how do reaction conditions influence product purity?

Methodological Answer : The compound can be synthesized via multi-step reactions involving pyridazine and isoxazole precursors. Key steps include nucleophilic substitution (e.g., alkoxy group introduction) and cyanation. For example, analogous syntheses of pyridazine derivatives often employ one-pot reactions using malononitrile or cyanoacetate derivatives under reflux with catalysts like triethylamine . Reaction temperature, solvent polarity (e.g., 1,4-dioxane), and stoichiometric ratios are critical for minimizing side products. Purity optimization may require chromatographic separation or recrystallization, supported by spectral validation (NMR, IR) .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : Assign aromatic protons (pyridazine/isoxazole rings) and aliphatic protons (propoxy chain) via 1^1H and 13^13C spectra.
  • IR : Confirm nitrile (C≡N) stretching at ~2200–2250 cm1^{-1} and isoxazole ring vibrations (C-O-C) at ~950–1250 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns verify molecular weight and substituent connectivity .

Q. What are the key reactivity patterns of the nitrile group in this compound under basic or acidic conditions?

Methodological Answer : The nitrile group can undergo hydrolysis to carboxylic acids/amides under acidic/basic conditions, respectively. For example, in aqueous HCl, it may form a pyridazine-3-carboxylic acid derivative. Alternatively, nucleophilic addition (e.g., Grignard reagents) can yield ketones or amines. Reaction monitoring via TLC and pH control are essential to avoid over-hydrolysis .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and dipole moments, which correlate with reactivity and solubility. For example, studies on pyrazole-carbonitriles show that electron-withdrawing groups (e.g., nitrile) enhance binding to enzymatic targets .
  • Molecular Docking : Simulate interactions with receptors (e.g., thyroid hormone receptor β) by aligning the compound’s pharmacophores (isoxazole, pyridazine) into active sites. Software like AutoDock Vina can predict binding affinities (ΔG values) and guide SAR studies .

Q. How can contradictory data on synthetic yields be resolved when scaling up reactions?

Methodological Answer : Yield discrepancies often arise from kinetic vs. thermodynamic control during scaling. For instance, a lab-scale one-pot reaction may favor intermediates (e.g., enamines) that decompose under prolonged heating. Mitigation strategies:

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent volume) to identify optimal conditions.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Microreactor Technology : Improve heat/mass transfer for reproducibility .

Q. What strategies are effective for analyzing the compound’s stability under oxidative or photolytic stress?

Methodological Answer :

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) or H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) to simulate oxidative stress.
  • HPLC-MS : Identify degradation products (e.g., hydroxylated pyridazines or isoxazole ring-opening products).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Data-Driven Research Challenges

Q. How can researchers reconcile conflicting spectral data for structurally similar analogs?

Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., aromatic protons). For example, 1^1H-15^15N HMBC can differentiate pyridazine N-environment from isoxazole N-O systems. Cross-validate with computational NMR shifts (GIAO method) using Gaussian or ORCA software .

Q. What in vitro assays are suitable for evaluating the compound’s inhibition of enzymatic targets (e.g., kinases)?

Methodological Answer :

  • Kinase Assays : Use fluorescence-based ADP-Glo™ or radiometric 32^{32}P-ATP assays to measure IC50_{50} values.
  • Cellular Uptake Studies : Combine LC-MS quantification with confocal microscopy (fluorescently tagged analogs) to assess membrane permeability .

Specialized Methodological Considerations

Q. How does the propoxy linker influence conformational flexibility and binding to hydrophobic pockets?

Methodological Answer : The propoxy chain’s length and rotatable bonds allow adaptive binding to hydrophobic pockets (e.g., in cytochrome P450). Molecular dynamics simulations (AMBER/CHARMM) can model conformational changes, while NOESY NMR detects through-space interactions between the linker and target residues .

Q. What chromatographic methods optimize separation of diastereomers or regioisomers during synthesis?

Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients for enantiomeric resolution.
  • HILIC (Hydrophilic Interaction LC) : Separate polar regioisomers (e.g., pyridazine vs. pyrimidine derivatives) with acetonitrile/ammonium formate buffers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile
Reactant of Route 2
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6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.